An In-depth Technical Guide to 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one: A Core Scaffold for Drug Discovery
An In-depth Technical Guide to 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is a tricyclic ketone that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of targeted therapeutics. This guide offers a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, providing a critical resource for its application in drug discovery and development. The partially hydrogenated fluorenone core offers a synthetically tractable platform for creating diverse libraries of compounds with tailored biological activities. Notably, derivatives of this scaffold have shown significant potential as selective ligands for nuclear hormone receptors, highlighting its importance in developing novel therapies for a range of diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is fundamental to its application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and metabolic stability of its derivatives.
Key Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 1203-67-4 | [2] |
| IUPAC Name | 1,2,3,4,4a,9a-hexahydrofluoren-9-one | [1] |
| Canonical SMILES | C1CCC2C(C1)CC3=CC=CC=C23 | [1] |
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties that are critical for predicting the pharmacokinetic profile of drug candidates.
| Property | Value | Source |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 246 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. While a complete set of experimental spectra for the parent compound is not widely published, data for closely related analogs provide valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the aromatic and aliphatic protons and carbons, respectively. Based on the structure and data from similar compounds, the following are expected chemical shift ranges:
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¹H NMR: Aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydro-fluorene core would resonate in the upfield region (δ 1.0-3.0 ppm). The benzylic protons adjacent to the aromatic ring and the protons alpha to the carbonyl group would have distinct chemical shifts.
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¹³C NMR: The carbonyl carbon would be the most downfield signal (δ > 190 ppm). Aromatic carbons would be found in the δ 120-150 ppm range, and the aliphatic carbons would appear in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one would show a molecular ion peak (M⁺) at m/z 186, corresponding to its molecular weight.
Synthesis and Reactivity
The synthesis of the tetrahydrofluorenone scaffold is a key aspect of its utility in drug discovery, allowing for the introduction of various substituents to modulate biological activity.
Synthetic Approach
A common and effective method for the synthesis of the tetrahydrofluorenone core involves an intramolecular Friedel-Crafts acylation of a suitably substituted cyclohexylphenylacetic acid derivative. This approach allows for the efficient construction of the tricyclic ring system. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for the tetrahydrofluorenone scaffold.
Chemical Reactivity
The chemical reactivity of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is primarily dictated by the ketone functional group and the aromatic ring.
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Reactions at the Carbonyl Group: The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and formation of imines and other derivatives. These reactions provide a handle for introducing diversity at this position.
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Electrophilic Aromatic Substitution: The aromatic ring can be functionalized through electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing alkyl framework.
Applications in Drug Discovery
The tetrahydrofluorenone scaffold has garnered significant interest in medicinal chemistry, particularly in the development of selective nuclear hormone receptor modulators.
Estrogen Receptor Beta (ERβ) Selective Ligands
A notable application of the tetrahydrofluorenone core is in the design of selective ligands for the estrogen receptor beta (ERβ).[3] The discovery of a series of substituted tetrahydrofluorenones as potent and selective ERβ ligands has opened new avenues for the development of therapies for conditions where ERβ plays a crucial role, such as in certain cancers, inflammatory diseases, and neurodegenerative disorders.[3] The rigid structure of the scaffold allows for precise positioning of substituents to achieve high affinity and selectivity for the ERβ subtype over the ERα subtype.[3]
